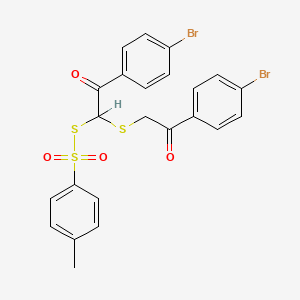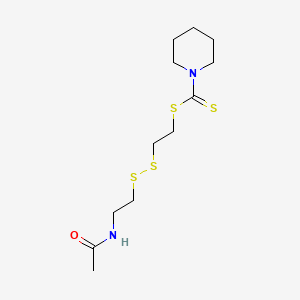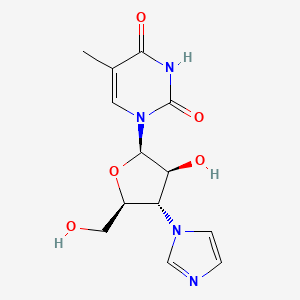
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the glycosylation of thymine with a suitably protected sugar derivative, followed by deprotection and further functionalization to introduce the imidazole moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives.
Applications De Recherche Scientifique
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, and its potential to inhibit viral replication.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain types of cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA, where it can interfere with the normal function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine: Another nucleoside analog with antiviral properties.
1-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)thymine: Similar structure but with a chlorine atom instead of an imidazole ring.
Uniqueness
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the imidazole ring, which can enhance its binding affinity to certain enzymes and increase its stability compared to other nucleoside analogs.
Propriétés
Numéro CAS |
124355-31-3 |
|---|---|
Formule moléculaire |
C13H16N4O5 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-4-17(13(21)15-11(7)20)12-10(19)9(8(5-18)22-12)16-3-2-14-6-16/h2-4,6,8-10,12,18-19H,5H2,1H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
Clé InChI |
XXRJCZKYYMVQTJ-MWGHHZFTSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=CN=C3)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


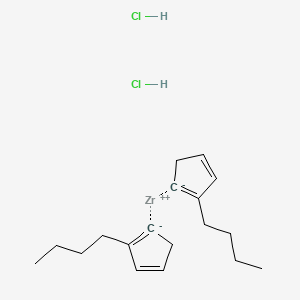

![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)
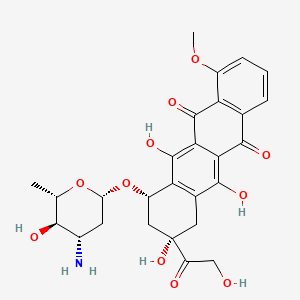
![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
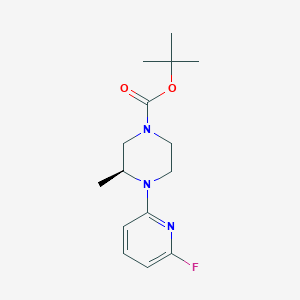
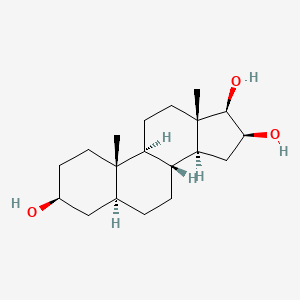
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
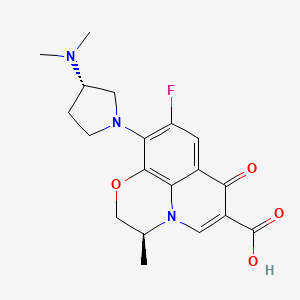
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
